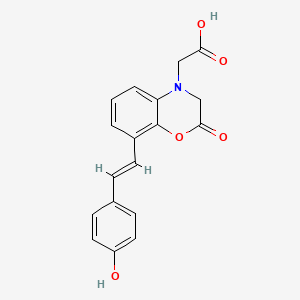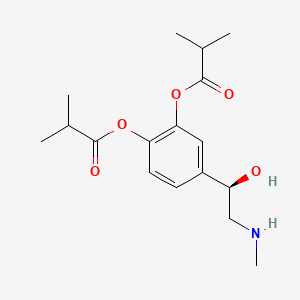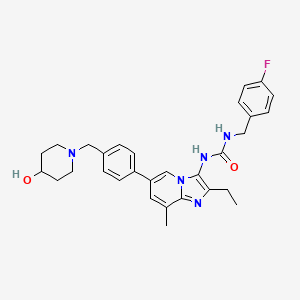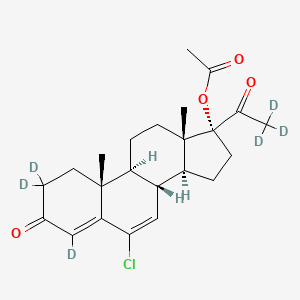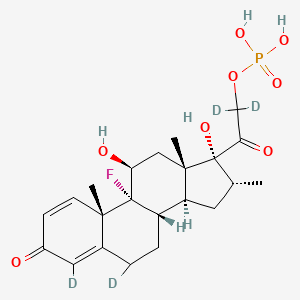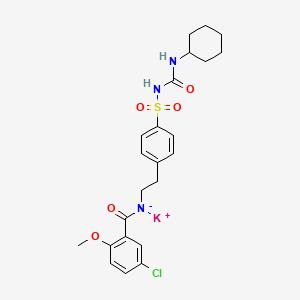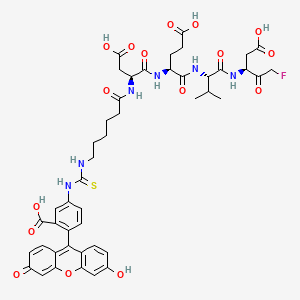
GABAA receptor agent 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GABAA receptor agent 5 is a compound that interacts with the GABAA receptor, a major inhibitory neurotransmitter receptor in the human brain. These receptors are crucial for mediating the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. GABAA receptors are pentameric ligand-gated ion channels composed of various subunits, including alpha, beta, gamma, delta, and others .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
Industrial production of GABAA receptor agent 5 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
GABAA receptor agent 5 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
GABAA receptor agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.
Biology: Helps in understanding the role of GABAA receptors in various physiological processes, including synaptic transmission and neuronal inhibition.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and insomnia.
Mécanisme D'action
GABAA receptor agent 5 exerts its effects by binding to specific sites on the GABAA receptor, modulating its activity. This binding enhances the receptor’s ability to conduct chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of action potential transmission. The molecular targets and pathways involved include the alpha, beta, and gamma subunits of the GABAA receptor, which are critical for its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other GABAA receptor modulators such as benzodiazepines, barbiturates, and anesthetics. These compounds also interact with GABAA receptors but may have different affinities, selectivities, and pharmacological profiles .
Uniqueness
GABAA receptor agent 5 is unique due to its specific binding affinity for the alpha-5 subunit of the GABAA receptor, which is less common than other subunits. This specificity may result in distinct pharmacological effects, such as enhanced cognitive function and reduced anxiety without the sedative effects commonly associated with other GABAA receptor modulators .
Propriétés
Formule moléculaire |
C21H25N3O2S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H25N3O2S/c25-19(18-5-2-14-27-18)23-17-4-1-3-16(15-17)20(26)24-12-8-21(9-13-24)6-10-22-11-7-21/h1-5,14-15,22H,6-13H2,(H,23,25) |
Clé InChI |
PQGDUNWRHHLMNT-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


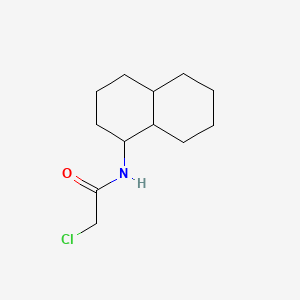
![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
